molecular formula C21H21F3O5S B12637966 [8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate

[8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate

Cat. No.: B12637966
M. Wt: 442.4 g/mol
InChI Key: RREXBZIVAVQUEV-UHFFFAOYSA-N
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Description

[8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a tetrahydrobenzoxonin ring, and a trifluoromethanesulfonate group. These structural features contribute to its reactivity and potential utility in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydrobenzoxonin Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a hydroxyphenyl derivative, under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction using a methoxyphenyl halide or anhydride.

    Attachment of the Trifluoromethanesulfonate Group: This is typically done through a sulfonation reaction using trifluoromethanesulfonic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Additionally, industrial processes would need to consider the cost and availability of starting materials and reagents, as well as the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

[8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The tetrahydrobenzoxonin ring can be reduced to form fully saturated benzoxonin derivatives.

    Substitution: The trifluoromethanesulfonate group can be substituted with nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require mild bases, such as triethylamine, and solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while substitution of the trifluoromethanesulfonate group can produce a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its derivatives may have biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the synthesis of specialty chemicals and materials, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of [8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate depends on its specific application and the molecular targets involved. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethanesulfonate group can enhance the compound’s reactivity and binding affinity, making it a potent modulator of molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • [8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] methanesulfonate
  • [8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] toluenesulfonate

Uniqueness

Compared to similar compounds, [8-(4-Methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group. This group imparts distinct chemical properties, such as increased reactivity and stability, which can enhance the compound’s utility in various applications.

Properties

Molecular Formula

C21H21F3O5S

Molecular Weight

442.4 g/mol

IUPAC Name

[8-(4-methoxyphenyl)-4-methyl-2,3,6,7-tetrahydro-1-benzoxonin-9-yl] trifluoromethanesulfonate

InChI

InChI=1S/C21H21F3O5S/c1-14-4-3-5-17-18(28-13-12-14)10-11-19(29-30(25,26)21(22,23)24)20(17)15-6-8-16(27-2)9-7-15/h4,6-11H,3,5,12-13H2,1-2H3

InChI Key

RREXBZIVAVQUEV-UHFFFAOYSA-N

Canonical SMILES

CC1=CCCC2=C(C=CC(=C2C3=CC=C(C=C3)OC)OS(=O)(=O)C(F)(F)F)OCC1

Origin of Product

United States

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